Product packaging for Ethyl 3-(2-furyl)-3-oxopropanoate(Cat. No.:CAS No. 615-09-8)

Ethyl 3-(2-furyl)-3-oxopropanoate

Cat. No.: B1586727
CAS No.: 615-09-8
M. Wt: 182.17 g/mol
InChI Key: PKHYBBXBBXOGMZ-UHFFFAOYSA-N
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Description

Significance of Furyl Moieties in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure, represent the largest and most varied class of organic molecules. derpharmachemica.com Among these, the furan (B31954) ring, a five-membered aromatic heterocycle with one oxygen atom, holds a position of considerable importance in medicinal and synthetic chemistry. nih.govwisdomlib.orgutripoli.edu.ly The furan moiety is a key structural component found in numerous natural products, particularly terpenoids, and is integral to the structure of many commercially available pharmaceuticals. utripoli.edu.lyksu.edu.sa Its derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antifungal, and anticancer properties. wisdomlib.orgijabbr.com

The significance of the furan ring stems from its unique electronic properties and reactivity. msu.edu It is an aromatic compound, as the oxygen heteroatom possesses a lone pair of electrons that participates in the π-electron system, creating an aromatic sextet. ksu.edu.samsu.edu This aromaticity confers stability to the ring. However, compared to benzene, the furan ring is more reactive towards electrophilic substitution, a characteristic attributed to the electron-donating nature of the oxygen atom which increases the electron density on the ring carbons. ksu.edu.samsu.edu This enhanced reactivity allows for selective functionalization under relatively mild conditions, making furans valuable building blocks in the synthesis of complex molecules. ijabbr.commsu.edu

Strategic Importance of β-Ketoesters as Versatile Synthons in Organic Synthesis

β-Ketoesters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. They are considered exceptionally versatile synthons in organic chemistry due to the presence of both electrophilic and nucleophilic reactive sites within the same molecule. researchgate.netresearchgate.net This dual reactivity allows them to participate in a wide array of chemical transformations, making them key intermediates in the synthesis of diverse and complex molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.net

The strategic importance of β-ketoesters lies in their ability to act as precursors for various functional groups and molecular scaffolds. nih.govnih.gov The methylene (B1212753) group situated between the two carbonyl groups is particularly acidic and can be easily deprotonated to form a stable enolate, which serves as a potent nucleophile in alkylation and acylation reactions. Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This functionality is exploited in reactions like the Claisen condensation, a fundamental carbon-carbon bond-forming reaction for their synthesis. researchgate.net Furthermore, β-ketoesters are pivotal in asymmetric catalysis for the efficient creation of stereogenic centers and are widely used in the synthesis of heterocyclic compounds. nih.govnih.gov Their utility is also demonstrated in transesterification reactions, which are significant in both the pharmaceutical and biodiesel industries. researchgate.netresearchgate.net

Positioning Ethyl 3-(2-furyl)-3-oxopropanoate within Advanced Synthetic Paradigms

This compound is a chemical entity that strategically combines the key features of both a furan derivative and a β-ketoester. Its structure consists of an ethyl ester group linked to a carbonyl group which is, in turn, attached to a furan ring at the 2-position. This unique amalgamation of functional groups positions it as a highly valuable intermediate in advanced synthetic applications.

The compound serves as a bridge between furan chemistry and the versatile reactivity of β-ketoesters. The furan ring provides a stable, aromatic core that can be further modified, while the β-ketoester portion offers multiple reaction sites for building molecular complexity. For instance, this compound can be utilized in the synthesis of more complex heterocyclic systems. One notable application is in Hantzsch-type thiazole (B1198619) synthesis, where it reacts with thioamides to form 2-acyl-4-(het)arylthiazoles, which are scaffolds of significant biological and medicinal importance. nih.gov

The physical and chemical properties of this compound are summarized in the table below, highlighting its key identifiers and characteristics.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name ethyl 3-(furan-2-yl)-3-oxopropanoate nih.govmatrix-fine-chemicals.com
CAS Number 615-09-8 nih.govmatrix-fine-chemicals.comchemscene.comchemicalbook.comchemicalbook.comambeed.comscbt.com
Molecular Formula C₉H₁₀O₄ nih.govmatrix-fine-chemicals.comchemscene.comchemicalbook.comscbt.comchemsrc.com
Molecular Weight 182.17 g/mol nih.govchemscene.comchemicalbook.com
Boiling Point 254.2±15.0 °C at 760 mmHg chemsrc.com
Density ~1.2 g/cm³ chemicalbook.comchemsrc.com
SMILES CCOC(=O)CC(=O)C1=CC=CO1 nih.govmatrix-fine-chemicals.comchemscene.comambeed.com

| InChIKey | PKHYBBXBBXOGMZ-UHFFFAOYSA-N | nih.govmatrix-fine-chemicals.comambeed.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1586727 Ethyl 3-(2-furyl)-3-oxopropanoate CAS No. 615-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(furan-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHYBBXBBXOGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374701
Record name Ethyl 3-(2-furyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-09-8
Record name Ethyl 3-(2-furyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(fur-2-yl)-3-oxopropanoate
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Synthetic Methodologies for Ethyl 3 2 Furyl 3 Oxopropanoate

Established Synthetic Routes and Protocols

The most well-documented and traditionally employed methods for the synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate rely on classic condensation and acylation reactions.

Claisen-Type Condensation Reactions for its Formation

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry used to synthesize β-keto esters. vaia.comutexas.edu For a molecule like this compound, a crossed Claisen condensation is the specific approach utilized. This strategy involves the reaction between two different esters, where one ester can form an enolate and the other cannot. chemistrysteps.com

In this specific synthesis, the common reactants are ethyl 2-furoate and ethyl acetate (B1210297). Ethyl 2-furoate, which lacks α-hydrogens, cannot self-condense and acts as the electrophilic acyl donor. Ethyl acetate possesses acidic α-hydrogens and serves as the nucleophilic component after being deprotonated by a strong base. vaia.com

The general mechanism proceeds as follows:

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an α-hydrogen from ethyl acetate to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2-furoate. This results in the formation of a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling an ethoxide (⁻OEt) leaving group, which regenerates the carbonyl and forms the desired β-keto ester product. vaia.com

To prevent the self-condensation of ethyl acetate, the reaction is typically performed by slowly adding ethyl acetate to a mixture of ethyl 2-furoate and the base. vaia.comchemistrysteps.com

Acylation Strategies Involving Furan-2-carbonyl Precursors

An alternative and highly effective established route is the direct acylation of an ester enolate using a furan-2-carbonyl precursor, most commonly 2-furoyl chloride . This method offers excellent control and often leads to high yields of the target compound.

The reaction involves two primary steps:

Quantitative Enolate Formation: An enolizable ester, such as ethyl acetate, is treated with a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA). utexas.edu Unlike sodium ethoxide, LDA is strong enough to convert the ethyl acetate into its lithium enolate quantitatively and irreversibly. This prevents the presence of starting ester and base in concentrations that could lead to competing Claisen self-condensation. utexas.eduyoutube.com

Acylation: The pre-formed enolate is then treated with 2-furoyl chloride. The enolate's nucleophilic α-carbon attacks the highly electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the new carbon-carbon bond. This directly yields this compound.

This approach avoids the equilibrium limitations of the Claisen condensation and is particularly useful for achieving high selectivity. Other methods, such as the C-acylation of ketene (B1206846) silyl (B83357) acetals or magnesium enolates with acid chlorides, operate on a similar principle of reacting a defined nucleophile with an acylating agent. organic-chemistry.org

Emerging Synthetic Approaches

While classic methods are robust, modern synthetic chemistry seeks more efficient, sustainable, and catalytically driven processes.

Novel Catalytic Methods in its Preparation

Research into the synthesis of β-keto esters and related furan (B31954) compounds has explored various novel catalytic systems, although specific examples for this compound are not yet widespread. However, related syntheses indicate potential future directions:

Lewis Acid Catalysis: Catalysts such as Niobium(V) chloride (NbCl₅) have been shown to effectively promote the reaction between aldehydes and ethyl diazoacetate to yield β-keto esters. organic-chemistry.org Applying a similar catalytic concept to furan-2-carbaldehyde could provide an alternative route.

Cross-Ketonization: The gas-phase, catalytic cross-ketonization of bio-based esters like 2-methyl furoate with acetic acid over a zirconium dioxide (ZrO₂) catalyst has been reported for producing 2-acetyl furan. unibo.it This highlights the potential of using heterogeneous catalysts for related transformations, which could be adapted for β-keto ester synthesis.

Organometallic Coupling: Methods involving the copper-catalyzed reaction of Grignard reagents with acyl chlorides, such as ethyl oxalyl monochloride, have been developed for preparing related keto esters. google.com

Green Chemistry Principles Applied to its Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. google.com Applied to the synthesis of this compound, these principles suggest several areas for innovation:

Biocatalysis: Enzymes are increasingly used as catalysts in organic synthesis. Porcine pancreatic lipase (B570770) (PPL) has been found to catalyze Knoevenagel condensations to produce ethyl 3-oxobutyrate derivatives under solvent-free conditions. nih.gov A similar biocatalytic approach using a suitable lipase or esterase for the Claisen-type condensation of ethyl 2-furoate and ethyl acetate could offer a milder, more environmentally benign alternative to traditional base-catalyzed methods.

Use of Greener Solvents: Replacing traditional organic solvents like toluene (B28343) or THF with more sustainable alternatives is a key goal.

Improved Atom Economy: The development of catalytic routes, as discussed previously, inherently improves atom economy by reducing the use of stoichiometric reagents that end up as waste products. The use of heterogeneous catalysts like ZrO₂ is particularly promising as they can be easily recovered and reused. unibo.it

Optimization of Synthetic Yields and Selectivity

Maximizing the yield and purity of this compound requires careful control over reaction parameters, particularly for the established Claisen condensation route where side reactions are possible.

Key parameters for optimization include:

Choice of Base: While sodium ethoxide is common, other bases like sodium hydride (NaH) or potassium tert-butoxide can be used. For acylation routes, a strong, non-nucleophilic base like LDA is critical for selective enolate formation. utexas.edu

Stoichiometry and Order of Addition: In the crossed Claisen condensation, using an excess of the non-enolizable ester (ethyl 2-furoate) and adding the enolizable ester (ethyl acetate) slowly helps to minimize its self-condensation, thereby increasing the selectivity for the desired cross-product. chemistrysteps.com

Temperature: Condensation reactions are often run at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by a period at room temperature or gentle heating to drive the reaction to completion.

Solvent: The choice of solvent can influence enolate reactivity. Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are often used, especially when strong bases like LDA are employed.

The following table illustrates how reaction parameters could be varied to optimize the synthesis via a crossed Claisen condensation.

ParameterVariationExpected Outcome on Yield/SelectivityRationale
Base NaOEt vs. LDALDA may increase selectivity but is more expensive/requires stricter anhydrous conditions.NaOEt establishes an equilibrium, while LDA provides quantitative, irreversible enolate formation, preventing self-condensation. utexas.edu
Order of Addition Slow addition of Ethyl AcetateIncreases selectivity for the desired product.Keeps the concentration of the enolizable ester low, favoring reaction with the more abundant ethyl 2-furoate. vaia.comchemistrysteps.com
Temperature 0 °C vs. Room TempLower temperature generally improves selectivity by reducing side reactions.Provides better kinetic control over the condensation reaction.
Solvent Ethanol (B145695) vs. THFTHF is preferred for LDA to avoid protonation of the strong base.The solvent must be compatible with the chosen base and reaction conditions.

By systematically adjusting these conditions, chemists can optimize the protocol to achieve high yields and purity of this compound for its use in further synthetic applications.

Influence of Reaction Conditions on Efficiency and Purity

The efficiency, measured by reaction yield, and the purity of this compound are critically dependent on the specific conditions employed during its synthesis. Key parameters include the choice of base, solvent, temperature, and reaction time.

Base Selection: The base must be strong enough to deprotonate the α-hydrogen of the ester but should not engage in unwanted side reactions like saponification. libretexts.org For this reason, alkoxide bases are preferred over hydroxide (B78521). pressbooks.pub To prevent transesterification, where the alkoxide base exchanges with the ester's alkoxy group, the base should match the alcohol portion of the reacting esters (i.e., sodium ethoxide for ethyl esters). youtube.com Stronger bases like sodium metal or sodium hydride in an appropriate solvent are also commonly used to generate the necessary enolate. nih.gov

Solvent System: The choice of solvent can significantly impact reaction rates and product purity. Aprotic solvents are generally preferred. Toluene is a common solvent for this type of condensation, allowing the reaction to proceed effectively. nih.gov In some variations, solvent-free conditions have been explored for Claisen condensations, which can lead to reduced waste and sometimes overcome limitations seen in solution-phase reactions, such as those involving sterically hindered esters. researchgate.net

Temperature and Reaction Time: Reaction temperature influences the rate of both the desired condensation and potential side reactions. One reported synthesis of furan-containing β-keto-enol derivatives involves an initial temperature of 0 °C for the addition of reactants, followed by stirring at room temperature for an extended period (e.g., 2 days) to ensure the reaction goes to completion. nih.gov Higher temperatures, such as heating to 100 °C, have been used in solvent-free Claisen condensations, drastically reducing the reaction time to around 30 minutes. researchgate.net The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.

The following table summarizes findings from various synthetic approaches, illustrating the impact of different conditions on the reaction outcome.

ReactantsBaseSolventTemperatureTimeYieldReference
Aryl methyl ketones & Ethyl heterocycle-2-carboxylateSodiumToluene0 °C to Room Temp.2 daysHigh (not specified) nih.gov
Ethyl phenylacetatePotassium tert-butoxideNone (Solvent-free)100 °C30 min80% researchgate.net
Ethyl acetateSodium ethoxideEthanolNot specifiedNot specifiedHigh (general) libretexts.org

Stereochemical Considerations in β-Ketoester Synthesis

The primary stereochemical feature of this compound is its existence as a mixture of keto and enol tautomers. nih.govmdpi.com This tautomerism is a chemical equilibrium between the ketone form, containing a carbonyl group, and the enol form, which has a hydroxyl group bonded to a carbon-carbon double bond. fiveable.me

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of the substituents. mdpi.com In furan-containing β-keto-enol derivatives, the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the keto group's oxygen atom, creating a stable six-membered pseudo-ring. nih.gov This stabilization is often so pronounced that the enol form can be the major tautomer present. nih.gov For instance, studies on similar β-keto-enol compounds show that the enol tautomer can constitute over 90% of the mixture. nih.gov The equilibrium can be influenced by the solvent's polarity; non-polar solvents tend to favor the enol form, where the intramolecular hydrogen bond is most effective, while polar solvents can disrupt this bond and may favor the keto form. mdpi.commasterorganicchemistry.com

While this compound itself is achiral, the methylene (B1212753) group flanked by the two carbonyls is prochiral. This means that substitution at this position can create a chiral center. Therefore, the stereochemistry of subsequent reactions involving the enolate of this β-ketoester is a critical consideration. Asymmetric synthesis approaches, potentially using chiral catalysts or auxiliaries, could be employed to achieve enantioselective alkylation or other transformations at this carbon, leading to chiral furan-containing compounds. acs.orgnih.gov The ability to control the stereochemical outcome of these reactions is vital for the synthesis of complex, biologically active molecules.

Reactivity and Mechanistic Investigations of Ethyl 3 2 Furyl 3 Oxopropanoate

Enolization and Tautomerism Studies of the β-Ketoester Moiety

Like other β-dicarbonyl compounds, ethyl 3-(2-furyl)-3-oxopropanoate exists as a mixture of keto and enol tautomers in a dynamic equilibrium. jackwestin.com However, for β-ketoesters, this equilibrium is often heavily influenced by structural features and solvent conditions. masterorganicchemistry.com In the case of this compound and related furan (B31954) derivatives, the enol form is significantly stabilized and represents the major tautomer in solution. nih.govmdpi.com

The predominance of the enol form is attributed to two main factors:

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered intramolecular hydrogen bond with the carbonyl oxygen of the ketone. This chelation effect provides substantial thermodynamic stability to the cis-enol tautomer. masterorganicchemistry.comnih.gov

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating this tautomeric preference. nih.govruc.dk In a study of novel β-keto-enol furan derivatives, ¹H NMR spectra clearly showed the dominance of the enol form, with a characteristic signal for the vinylic proton (–(OH)C=CH–) observed between δ = 6.20–8.10 ppm. nih.gov Conversely, the signal for the methylene (B1212753) protons (–CO–CH₂–CO–) of the minor keto tautomer was very small, appearing at δ = 3.14–4.87 ppm. nih.gov Quantitative analysis revealed that the β-keto-enol tautomer can constitute as much as 90% of the mixture, with the β-diketone form making up the remaining 10%. nih.gov

Table 1: Tautomeric Composition of this compound in Solution

Tautomer Percentage (%) Key ¹H NMR Signal (ppm)
β-Keto-enol ~90% 6.20–8.10 (vinylic H)
β-Diketone ~10% 3.14–4.87 (methylene H₂)

Data derived from studies on analogous β-keto-enol furan derivatives. nih.gov

The position of this equilibrium can be influenced by the solvent's polarity and hydrogen-bonding capability. Nonpolar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this internal hydrogen bond and slightly increase the population of the keto tautomer. masterorganicchemistry.com

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The dual functionality of this compound gives it a versatile reactivity profile, allowing it to act as both a nucleophile and an electrophile.

Nucleophilic Reactivity: The primary source of nucleophilicity is the α-carbon, located between the two carbonyl groups. The protons on this carbon are acidic (pKa ≈ 11 in water for ethyl acetoacetate) due to the electron-withdrawing effect of the adjacent carbonyls and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. pw.live This enolate is a soft nucleophile and readily participates in C-C bond-forming reactions. It can attack a variety of electrophiles, including aldehydes, ketones, acyl chlorides, and alkyl halides. This reactivity is central to its use in condensation reactions like the Knoevenagel and Claisen condensations. wikipedia.orgmasterorganicchemistry.com

Electrophilic Reactivity: The compound possesses two primary electrophilic centers:

Ketone Carbonyl Carbon: This carbon is susceptible to attack by strong nucleophiles like organometallic reagents and hydrides.

Ester Carbonyl Carbon: This center is also electrophilic, though generally less reactive towards nucleophiles than the ketone carbonyl. libretexts.org It undergoes nucleophilic acyl substitution with nucleophiles such as amines, alkoxides, and the enolate of another molecule (as in the Claisen condensation). libretexts.org

Furthermore, the furan ring itself can exhibit electrophilic properties under specific conditions. While typically aromatic and prone to electrophilic substitution, furan rings can be oxidized by cytochrome P450 enzymes to form highly reactive, electrophilic intermediates like epoxides or cis-enediones. nih.govnih.gov In the presence of strong Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH), the furan moiety can be protonated, generating a highly electrophilic dicationic species that can react with arenes. mdpi.com

Specific Reaction Types and Transformations

The acidic methylene group of this compound makes it an ideal substrate for condensation reactions, a cornerstone of carbon-carbon bond formation. sigmaaldrich.com

Knoevenagel Condensation: In this reaction, the enolate of this compound acts as the nucleophile, attacking an aldehyde or ketone (the electrophile) in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. wikipedia.orgthermofisher.com The initial aldol-type adduct readily undergoes dehydration to yield a stable α,β-unsaturated product. This reaction is highly efficient with aldehydes. thermofisher.com

Claisen Condensation: This reaction involves the nucleophilic attack of an ester enolate on the electrophilic carbonyl group of a second ester molecule. masterorganicchemistry.comlibretexts.org A "crossed" Claisen condensation can be performed between this compound and another ester that cannot form an enolate (e.g., ethyl formate (B1220265) or diethyl oxalate), leading to the synthesis of more complex β-dicarbonyl compounds. pressbooks.pub The reaction is driven to completion by the deprotonation of the newly formed β-ketoester product, which is more acidic than the starting ester. libretexts.org

The reduction of the ketone functionality in β-ketoesters is a powerful method for creating chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. Given the prochiral nature of the ketone in this compound, its reduction can lead to the formation of a new stereocenter.

Simple reducing agents like sodium borohydride (B1222165) often yield a mixture of diastereomers with low selectivity. youtube.com Consequently, significant research has focused on developing stereoselective methods.

Enzymatic Reduction: Biocatalysis using ketoreductase (KRED) enzymes or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) offers high levels of stereocontrol. alaska.edunih.gov By selecting the appropriate enzyme (many are commercially available) and reaction conditions, it is possible to synthesize either the (syn)- or (anti)-β-hydroxy ester with high diastereomeric and enantiomeric excess through a process known as dynamic reductive kinetic resolution (DYRKR). alaska.edualaska.edu

Chelation-Controlled Reduction: The Narasaka-Prasad reduction allows for the syn-selective reduction of β-hydroxy ketones, which can be formed in situ from the β-ketoester. youtube.com This method uses a bidentate Lewis acid, such as diethylboron (B14726175) methoxide (B1231860) (Et₂BOMe), to form a rigid six-membered chelate with the β-ketoester. Subsequent delivery of a hydride from an external reducing agent (e.g., NaBH₄) occurs from the less sterically hindered face, leading preferentially to the syn-1,3-diol product after ester hydrolysis. youtube.com

Substrate-Directed Reduction: The Evans-Saksena reduction provides access to the complementary anti-diol. In this method, the β-hydroxy group of the intermediate is used to tether the reducing agent, triacetoxyborohydride, to the molecule. The hydride is then delivered intramolecularly via a six-membered chair-like transition state, resulting in high diastereoselectivity for the anti product. youtube.com

Table 2: Stereoselective Reduction Methods for β-Ketoesters

Method Type Typical Reagents Diastereoselectivity
Enzymatic Reduction Biocatalytic Ketoreductases (KREDs), Baker's Yeast High (syn or anti)
Narasaka-Prasad Chelation-Controlled Et₂BOMe, NaBH₄ High (syn)

The combination of the furan ring and the 1,3-dicarbonyl moiety makes this compound an excellent precursor for the synthesis of a diverse range of heterocyclic compounds. mdpi.comorgsyn.org The dicarbonyl portion can react with dinucleophiles to construct five- or six-membered rings.

Notable examples include:

Pyrazoles and Isoxazoles: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) (H₂N-OH) yields isoxazoles.

Pyrimidines: Condensation with urea (B33335), thiourea (B124793), or guanidine (B92328) provides access to the pyrimidine (B1678525) core, a common scaffold in medicinal chemistry.

Pyridines: In reactions like the Hantzsch pyridine (B92270) synthesis, the β-ketoester can condense with an aldehyde and ammonia (B1221849) (or an ammonia source) to construct dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines. wikipedia.org

Coumarins: While typically requiring a phenol, variations of the Pechmann condensation can utilize β-ketoesters to build the coumarin (B35378) framework.

Multi-component Reactions: The compound is a suitable substrate for multi-component reactions (MCRs), which allow for the rapid assembly of complex heterocyclic structures in a single step. For instance, ketoacid derivatives are used in Ugi and Passerini reactions to synthesize lactams and other heterocycles. whiterose.ac.uk

Beyond the reactions described above, the ketone and ester groups can undergo various standard functional group interconversions.

At the Ester Center:

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will hydrolyze the ethyl ester to the corresponding β-keto carboxylic acid, 3-(2-furyl)-3-oxopropanoic acid. This acid is prone to decarboxylation upon heating to yield 2-acetylfuran.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, leading to the formation of 1-(2-furyl)propane-1,3-diol (assuming the ketone is also reduced).

Aminolysis: Reaction with amines can convert the ester into the corresponding amide.

At the Ketone Center:

Reduction: As detailed in section 3.3.2, the ketone can be selectively reduced to a secondary alcohol.

Enamine/Imine Formation: The ketone can react with primary or secondary amines to form imines or enamines, respectively. These can serve as intermediates for further reactions.

Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphorus ylide (Wittig reagent).

Protection: The ketone can be selectively protected as an acetal (B89532) or ketal (e.g., using ethylene (B1197577) glycol and an acid catalyst) to allow for selective reactions at the ester functionality.

Rearrangement Reactions and Their Underlying Mechanisms

This compound is a versatile precursor in organic synthesis, particularly in the construction of various heterocyclic systems. Its reactivity is centered around the β-ketoester functionality, which allows for a variety of transformations, including cyclocondensation reactions that involve significant intramolecular rearrangements. These reactions are fundamental in generating more complex molecular architectures, such as pyrazoles and pyrimidinones.

The core of its reactivity lies in the reaction of its diketone system with binucleophiles. These reactions typically proceed through an initial condensation, followed by an intramolecular cyclization and dehydration, which constitutes a rearrangement of the initial linear substrate into a new heterocyclic ring system.

Synthesis of Pyrazole (B372694) Derivatives

One of the most well-documented applications of this compound in rearrangement reactions is its use in the Knorr pyrazole synthesis and related methodologies. The reaction with hydrazine and its derivatives serves as a classic example of a cyclocondensation reaction where the β-ketoester undergoes a rearrangement to form a five-membered pyrazole ring.

The reaction mechanism commences with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the substitution on the hydrazine and the reaction conditions.

For instance, the reaction of this compound with hydrazine hydrate (B1144303) leads to the formation of ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate. The mechanism involves the initial formation of a hydrazone intermediate, which then undergoes a ring-closing rearrangement.

Detailed research has explored the synthesis of various pyrazole derivatives from different β-ketoesters, which provides a framework for understanding the reactivity of this compound. orientjchem.orgorganic-chemistry.orgmdpi.com The general synthetic approach is highly efficient for creating substituted pyrazoles. mdpi.com

Table 1: Synthesis of Pyrazole Derivatives from β-Ketoesters and Hydrazines

Reactant 1Reactant 2ProductKey Transformation
This compoundHydrazine HydrateEthyl 5-(2-furyl)-1H-pyrazole-3-carboxylateCyclocondensation/Rearrangement
Ethyl acetoacetatePhenyl hydrazine3-Methyl-1-phenyl-5-pyrazoloneKnorr pyrazole synthesis
1,3-DiketonesHydrazineSubstituted PyrazolesIn situ generation and cyclization mdpi.com

The underlying mechanism for the formation of the pyrazole ring from a β-ketoester like this compound and hydrazine involves several key steps:

Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl carbons of the β-ketoester. The ketone carbonyl is generally more electrophilic and reacts preferentially.

Intermediate Formation: This leads to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form a hydrazone.

Tautomerization and Cyclization: The hydrazone can tautomerize to an enamine, which then undergoes an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl group.

Aromatization: The resulting cyclic intermediate eliminates a molecule of ethanol (B145695) to form the stable, aromatic pyrazole ring.

This sequence of events represents a significant molecular rearrangement from an open-chain precursor to a stable heterocyclic product.

Synthesis of Pyrimidinone Derivatives

In a similar fashion to pyrazole synthesis, this compound can undergo rearrangement reactions with other binucleophiles like thiourea to form six-membered heterocyclic rings such as pyrimidinones. This transformation is a key example of how the β-ketoester functionality can be utilized to construct different ring systems.

The reaction with thiourea in the presence of a base, such as potassium hydroxide (B78521) in ethanol, initiates a cyclocondensation. This reaction is a variation of the Biginelli reaction, although the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea. In this case, the reaction proceeds without the aldehyde component to yield a substituted pyrimidinone.

The mechanism involves the initial deprotonation of thiourea by the base, followed by a nucleophilic attack on one of the carbonyl groups of this compound. An intramolecular cyclization and subsequent dehydration lead to the formation of the pyrimidinone ring.

Table 2: Synthesis of Pyrimidinone Derivatives

Reactant 1Reactant 2Catalyst/SolventProductKey Transformation
This compoundThioureaKOH/Ethanol6-(2-Furyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneCyclocondensation/Rearrangement
Acetophenone, AldehydeThioureaAlcoholic KOHChalcone, then Pyrimidine derivative researchgate.netMulti-step synthesis

The mechanistic pathway for this rearrangement can be outlined as follows:

Nucleophilic Addition: The thiourea, or its conjugate base, acts as the nucleophile and attacks one of the carbonyl carbons of the this compound.

Cyclization: The intermediate formed then undergoes an intramolecular cyclization, where a nitrogen atom attacks the remaining carbonyl group (the ester).

Elimination/Rearrangement: This is followed by the elimination of water and ethanol to form the stable dihydropyrimidinone ring system.

This compound: A Versatile Precursor in Advanced Organic Synthesis

This compound, a β-ketoester featuring a furan moiety, has emerged as a significant and versatile building block in synthetic organic chemistry. nih.gov Its unique structural combination of a reactive 1,3-dicarbonyl system and an aromatic furan ring allows it to be a precursor for a wide array of complex molecules, particularly diverse heterocyclic systems that are scaffolds for medicinally important compounds.

Advanced Applications in Complex Molecule Synthesis

Precursor to Natural Product Analogues and Derivatives

Role in the Total Synthesis of Complex Natural Product Analogues (e.g., Milbemycin analogues)

The milbemycins are a family of macrolide natural products with significant insecticidal and anthelmintic properties. Their complex structures, featuring a spiroketal system embedded in a large lactone ring, have made them a challenging target for total synthesis. Synthetic strategies towards milbemycins, such as milbemycin β3, often involve the convergent assembly of large fragments. These approaches have utilized various starting materials, including laevoglucosan, (S)-malic acid, and 2-methylpropanal, employing key reactions like Wittig couplings and stereoselective alkylations.

While this compound is a versatile synthetic building block, a review of published synthetic routes for milbemycin and its analogues does not indicate its use as a direct precursor or key intermediate. The established syntheses rely on different carbon skeletons to construct the characteristic spiroacetal and macrolide core of the milbemycin family.

Intermediacy in Other Bioactive Natural Product Scaffolds

This compound is a recognized intermediate in the synthesis of various biologically active molecules, particularly those with potential antimicrobial and anti-inflammatory properties. chemimpex.com The furan moiety is a key structural feature in many pharmaceuticals. researchgate.net

The compound's carbon-carbon double bond can undergo hydroarylation reactions. For instance, in the presence of a strong acid like triflic acid, related 3-(furan-2-yl)propenoic acids and their esters react with arenes to produce 3-aryl-3-(furan-2-yl)propanoic acid derivatives. researchgate.net These resulting compounds have demonstrated notable antimicrobial activity. Research has shown that these derivatives are effective against various microbes, including yeast-like fungi and bacteria. researchgate.net

Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
MicroorganismActivity LevelConcentration
Candida albicansGood64 µg/mL
Escherichia coliSuppressive64 µg/mL
Staphylococcus aureusSuppressive64 µg/mL

Data sourced from a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives. researchgate.net

This utility as a precursor for potent antimicrobial agents highlights the importance of this compound in medicinal chemistry and drug discovery. chemimpex.com

Development of Advanced Organic Materials

The application of this compound extends beyond pharmaceuticals into the realm of materials science. It is employed in the formulation of specialized polymers, where it contributes to enhancing material properties for applications such as coatings and adhesives. chemimpex.com

Furan-based compounds, derived from precursors like furfural, are integral to the creation of various polymers, resins, and adhesives. researchgate.net The ability of the furan ring to participate in polymerization reactions and the additional functionality provided by the keto-ester group make this compound a useful monomer or additive for creating functional materials with tailored characteristics.

Catalytic Transformations Involving Ethyl 3 2 Furyl 3 Oxopropanoate

Asymmetric Catalysis in its Chemical Transformations

The strategic placement of functional groups in ethyl 3-(2-furyl)-3-oxopropanoate makes it an ideal candidate for asymmetric catalysis, leading to the production of enantiomerically enriched products that are crucial building blocks in the pharmaceutical and fine chemical industries. nih.govmagtech.com.cn

Biocatalytic Reductions for Chiral Alcohol Synthesis

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral alcohols from prochiral ketones. magtech.com.cn The asymmetric reduction of the keto group in this compound using enzymes, particularly alcohol dehydrogenases (ADHs), has been a subject of significant research. These enzymatic reductions often proceed with high enantioselectivity, yielding chiral β-hydroxy esters that are valuable synthetic intermediates.

For instance, alcohol dehydrogenases have been successfully employed to catalyze the reduction of α-nitroketones, a class of compounds structurally related to this compound. mdpi.com One study demonstrated that ADH440 could reduce 2-nitro-1-(2-furyl)ethan-1-one, a close analog, to the corresponding (R)-nitroalcohol with high yield and an enantiomeric excess (ee) of 71%. mdpi.com This highlights the potential of ADHs to stereoselectively reduce the carbonyl group adjacent to the furan (B31954) ring. The use of whole-cell biocatalysts, such as various yeast and bacterial strains, also offers an effective method for the asymmetric reduction of β-keto esters. magtech.com.cn These biocatalytic systems can provide high yields and excellent enantioselectivities, often without the need for isolated enzymes. nih.govmagtech.com.cn

Table 1: Examples of Biocatalytic Reductions for Chiral Alcohol Synthesis

Substrate Analog Biocatalyst Product Configuration Enantiomeric Excess (ee)
2-Nitro-1-(2-furyl)ethan-1-one ADH440 (R) 71% mdpi.com
Ethyl 2-methyl-3-oxobutanoate Chlorella pyrenoidosa syn-(2S, 3R) >99% nih.gov
Ethyl 2-methyl-3-oxobutanoate Penicillium purpurogenum syn-(2S, 3R) >99% nih.gov
Ethyl 3-oxo-3-(2-thienyl) propanoate ChKRED12 (S) >99% researchgate.net

Organocatalytic Applications in Stereoselective Reactions

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis by offering a metal-free alternative to traditional methods. mdpi.com this compound can participate in a variety of organocatalytic reactions, leading to the formation of stereochemically complex products.

For example, the active methylene (B1212753) group in this compound can be utilized in Michael additions to α,β-unsaturated aldehydes, a reaction that can be catalyzed by chiral secondary amines. This type of cascade reaction can lead to the formation of highly functionalized and stereochemically rich molecules. rsc.org Phosphine-catalyzed [3+2] and [4+2] annulation reactions represent another area where derivatives of this compound could be employed, leading to the synthesis of diverse heterocyclic scaffolds. mdpi.com The choice of organocatalyst and reaction conditions can often control the regioselectivity and stereoselectivity of the outcome. mdpi.com

Transition Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis provides a powerful platform for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov this compound can serve as a precursor in various transition metal-catalyzed cross-coupling and related reactions.

The furan ring can be a partner in C-H activation/functionalization reactions, while the β-keto ester moiety offers multiple sites for reactivity. For instance, iron-catalyzed cross-coupling reactions have been developed for the formation of C-S, C-O, and C-N bonds using alkyl halides. nih.gov While not directly demonstrated with this compound, the principles of these reactions could potentially be applied. Similarly, copper-catalyzed oxidative carbon-heteroatom bond formation presents another avenue for the functionalization of this molecule. openalex.org The development of domino reactions, where multiple C-C bonds are formed in a single operation, is another exciting area where this compound could find application. nih.gov

Mechanistic Aspects of Catalyzed Reactions and Stereocontrol

Understanding the reaction mechanisms is crucial for controlling the stereochemical outcome of catalytic transformations. In biocatalytic reductions, the stereoselectivity is governed by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in a particular orientation. researchgate.net

In organocatalytic reactions, the mechanism often involves the formation of key intermediates such as enamines or iminium ions from the reaction of the substrate with the catalyst. rsc.org The stereochemical outcome is then determined by the facial selectivity of the subsequent bond-forming step, which is influenced by the chiral environment created by the organocatalyst.

For transition metal-catalyzed reactions, the mechanism can be complex, often involving oxidative addition, reductive elimination, and migratory insertion steps. nih.gov In Diels-Alder reactions, for example, the presence of a Lewis acid catalyst can alter the mechanism from a concerted to a stepwise pathway, potentially involving zwitterionic intermediates. mdpi.comdntb.gov.uanih.gov The nature of the metal and the ligands plays a critical role in determining the reactivity and selectivity of the catalytic cycle.

Catalyst Design and Ligand Effects on Reactivity and Selectivity

The design of the catalyst is paramount in achieving high reactivity and selectivity. In biocatalysis, site-directed mutagenesis can be used to engineer enzymes with improved substrate specificity and enantioselectivity. researchgate.net

In organocatalysis, the structure of the catalyst is systematically varied to optimize performance. For instance, in amine catalysis, the steric and electronic properties of the substituents on the amine can have a profound impact on the stereochemical outcome. rsc.org

In transition metal catalysis, the choice of ligand is often the most critical factor in controlling the reaction. Chiral ligands are essential for asymmetric catalysis, creating a chiral environment around the metal center that directs the stereochemical course of the reaction. The electronic and steric properties of the ligand can influence the rate of key elementary steps in the catalytic cycle, thereby affecting both the activity and selectivity of the catalyst. For example, in phosphine-catalyzed reactions, the nature of the phosphine (B1218219) can determine the reaction pathway, leading to different products. mdpi.com Similarly, in metal-catalyzed cycloadditions, the choice of ligand can influence the regioselectivity and stereoselectivity of the transformation. researchgate.net

Spectroscopic and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of ethyl 3-(2-furyl)-3-oxopropanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and furoyl moieties are expected. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), a result of spin-spin coupling. The protons on the furan (B31954) ring would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methylene protons adjacent to the carbonyl groups would also exhibit a characteristic signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃1.2-1.4 (triplet)14-15
Ethyl -CH₂-4.1-4.4 (quartet)60-62
Methylene -CH₂-3.8-4.0 (singlet)45-50
Furan C-H (position 5)7.5-7.7145-147
Furan C-H (position 3)7.2-7.4118-120
Furan C-H (position 4)6.5-6.7112-114
Furan C (position 2)-152-154
Ketone C=O-185-195
Ester C=O-165-170

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. nih.gov When coupled with gas chromatography (GC-MS), it also serves as an excellent tool for reaction monitoring and identifying impurities. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.17 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The furoyl group can also undergo characteristic fragmentation.

Predicted collision cross-section (CCS) values for different adducts of this compound can be calculated and used to aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺183.06518137.3
[M+Na]⁺205.04712144.6
[M-H]⁻181.05062141.6
[M+NH₄]⁺200.09172157.4
[M+K]⁺221.02106145.6
[M+H-H₂O]⁺165.05516131.9
[M+HCOO]⁻227.05610161.0
[M+CH₃COO]⁻241.07175178.7
Data sourced from PubChemLite. uni.lu

High-Resolution Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC, GC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential for the separation, quantification, and purity assessment of this compound. These techniques are particularly useful for analyzing complex reaction mixtures and for quality control of the final product.

For furan derivatives, reversed-phase HPLC with a C18 column is a common analytical method. pressbooks.pub The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to achieve optimal separation. Detection is commonly performed using a UV detector, as the furan ring and carbonyl groups are chromophoric.

A challenge in the analysis of β-keto esters like this compound is the potential for keto-enol tautomerism, which can lead to poor peak shapes in reversed-phase HPLC. chromforum.org Strategies to overcome this include increasing the column temperature to accelerate the interconversion between tautomers, or using mixed-mode chromatography columns. chromforum.org

UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC, making it a valuable tool for high-throughput analysis.

Gas chromatography (GC) is also suitable for the analysis of volatile and thermally stable compounds like this compound. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information and confirm the identity of the compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. While specific crystal structure data for this compound is not publicly available, the technique's application to related furan-containing compounds demonstrates its utility.

For a molecule like this compound, X-ray crystallography could precisely determine bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the furan ring and the conformation of the flexible ethyl ester and propanoate chain. Intermolecular interactions, such as hydrogen bonding or π-π stacking in the crystal lattice, can also be elucidated, providing insights into the solid-state packing of the molecule.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. These vibrational spectroscopic methods probe the molecular vibrations that are characteristic of specific bonds and structural motifs.

The IR spectrum of this compound would be expected to show strong absorption bands for the C=O stretching vibrations of the ketone and ester groups, typically in the region of 1650-1750 cm⁻¹. The C-O stretching vibrations of the ester and furan ring would also give rise to characteristic peaks. The C-H stretching and bending vibrations of the furan ring and the ethyl group would also be present.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, non-polar bonds, which may show weak absorptions in the IR spectrum, can produce strong signals in the Raman spectrum. The C=C bonds of the furan ring would be expected to show strong Raman scattering.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 3-(2-furyl)-3-oxopropanoate, such calculations can reveal details about its electronic distribution, orbital energies, and reactivity.

Keto-Enol Tautomerism:

This compound, as a β-ketoester, can exist in equilibrium between its keto and enol forms. Theoretical studies on similar β-keto-enol derivatives containing furan (B31954) moieties have shown that the enol form is often predominant. nih.govnih.gov This preference is attributed to the formation of a stable intramolecular hydrogen bond and a conjugated system that extends through the furan ring and the enol moiety. nih.gov Density Functional Theory (DFT) is a common method to study this tautomerism, allowing for the calculation of the relative energies of the keto and enol forms and the energy barrier for their interconversion. acs.org

Electronic Properties:

The electronic structure of this compound can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations provide information on atomic charges and the nature of chemical bonds, highlighting the electrophilic and nucleophilic sites within the molecule. The furan ring, with its heteroatom, introduces a unique electronic landscape compared to simple alkyl or aryl β-ketoesters.

PropertyDescriptionSignificance for Reactivity
Highest Occupied Molecular Orbital (HOMO) The outermost electron-containing orbital.Indicates the molecule's ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital (LUMO) The innermost vacant orbital.Indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally suggests higher reactivity.
Electrostatic Potential (ESP) Map A visual representation of the charge distribution.Identifies electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions. Molecular modeling techniques are employed to explore the potential energy surface and identify stable conformers.

For a flexible molecule like this, with several rotatable bonds, a systematic conformational search is necessary. This can be achieved through molecular mechanics methods, followed by higher-level quantum mechanical optimizations (like DFT) of the low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

The conformational analysis would focus on the rotation around key single bonds:

The bond connecting the furan ring to the carbonyl group.

The C-C bonds within the propanoate chain.

The bonds of the ethyl ester group.

The orientation of the furan ring relative to the dicarbonyl system is of particular interest as it influences the conjugation and steric hindrance of the molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various transformations.

For instance, in reactions where the furan ring acts as a diene (like in Diels-Alder reactions), or in reactions involving the active methylene (B1212753) group, computational methods can map out the entire reaction pathway. This includes identifying transition states, intermediates, and the associated activation energies. A computational study on the reaction of 2-methoxyfuran (B1219529) with a dienophile utilized the wb97xd/6-311+G(d,p) level of theory to elucidate the complex, multi-step reaction mechanism, a methodology that would be applicable here. nih.gov

Similarly, DFT studies on the hydroarylation of related 3-(furan-2-yl)propenoic acid derivatives have been used to understand the nature of the reactive cationic intermediates. nih.govmdpi.comresearchgate.net Such an approach could be used to model the reactions of this compound with various electrophiles and nucleophiles.

Computational TaskInformation Gained
Transition State Search Identifies the highest energy point along the reaction coordinate, determining the activation energy.
Intrinsic Reaction Coordinate (IRC) Calculation Confirms that a found transition state connects the desired reactants and products.
Solvent Modeling (e.g., PCM, SMD) Accounts for the effect of the solvent on the reaction mechanism and energetics.

Prediction of Spectroscopic Properties and Reaction Outcomes

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common practice. bohrium.comgithub.ioresearchgate.net This is typically done using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu The process involves:

Performing a conformational analysis to identify all significant low-energy conformers.

Calculating the NMR shielding tensors for each conformer.

Averaging the shielding tensors based on the Boltzmann population of each conformer.

Converting the calculated shielding constants to chemical shifts by referencing a standard (e.g., tetramethylsilane).

This approach can be invaluable for assigning complex spectra or distinguishing between isomers. escholarship.org A computational study on a related pyrrole (B145914) derivative demonstrated good agreement between DFT-calculated and experimental ¹H and ¹³C NMR data. dntb.gov.ua

Other Spectroscopic Techniques:

Computational methods can also predict other types of spectra, such as infrared (IR) and UV-Vis. IR frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements, and these are often scaled to better match experimental values. Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

By combining these theoretical and computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding experimental work and providing insights that are not readily accessible through laboratory methods alone.

Role in Medicinal Chemistry and Bioactive Compound Synthesis

Precursor to Pharmacologically Active Compounds and Key Intermediates

The chemical reactivity of ethyl 3-(2-furyl)-3-oxopropanoate allows for its elaboration into more complex molecules that are scaffolds for medicinally important compounds. The presence of multiple reaction sites enables chemists to introduce a variety of substituents and build diverse molecular architectures.

Synthesis of Antimicrobial and Anti-inflammatory Agents

The furan (B31954) nucleus is a component of many compounds with established biological activity. ijabbr.com this compound serves as a valuable precursor for the synthesis of novel antimicrobial agents. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid, which can be synthesized from this starting material, have demonstrated notable antibacterial activity. ijabbr.commdpi.comnih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against Escherichia coli. ijabbr.com The synthetic strategy often involves the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters, which are accessible from this compound. mdpi.comnih.gov

Table 1: Antimicrobial Activity of a 3-Aryl-3-(furan-2-yl)propanoic Acid Derivative
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coli64 µg/mL ijabbr.com
3-Aryl-3-(furan-2-yl)propanoic acid derivativeCandida albicansGood activity at 64 µg/mL mdpi.comnih.gov
3-Aryl-3-(furan-2-yl)propanoic acid derivativeStaphylococcus aureusSuppression observed mdpi.comnih.gov

In the realm of anti-inflammatory agents, the furan scaffold is also of significant interest. While direct synthesis pathways from this compound are part of ongoing research, the general utility of furan derivatives in creating anti-inflammatory compounds is well-documented. The development of novel anti-inflammatory drugs often leverages scaffolds like the furan ring to design molecules that can modulate inflammatory pathways.

Development of Anti-protozoal Agents and Their Derivatives

Furan-containing compounds have shown promise in the development of anti-protozoal agents. A notable example is Nifurtimox, a nitrofuran derivative used in the treatment of Chagas disease. mdpi.com The synthesis of novel benzimidazole (B57391) derivatives has also yielded compounds with significant antiprotozoal activity against various parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Although direct synthetic routes from this compound to these specific agents are not explicitly detailed in the literature, its furan moiety makes it a valuable starting point for the exploration of new anti-protozoal drug candidates. The development of amidinobenzimidazole derivatives has also been shown to be a fruitful area for the discovery of new anti-protozoal drugs. nih.gov

Formation of Potential Anticancer Agents

The search for novel anticancer agents is a continuous effort in medicinal chemistry, and heterocyclic compounds play a crucial role in this endeavor. The furan scaffold is present in a number of compounds with demonstrated biological activities, including potential anticancer properties. ijabbr.com For example, substituted benzimidazoles have been synthesized and shown to possess anticancer activity, with some compounds being particularly effective against breast and prostate cancer cell lines. nih.gov Furthermore, the synthesis of oxazinonaphthalene-3-one derivatives has led to promising lead compounds for the development of new anticancer agents that act through the inhibition of tubulin. nih.gov The versatility of this compound as a building block allows for its potential use in the synthesis of such complex heterocyclic systems, thereby contributing to the discovery of new therapeutic agents for cancer treatment.

Intermediates in Drug Discovery and Lead Optimization (e.g., for novel cannabinoid receptor ligands)

This compound is a key intermediate in drug discovery and lead optimization due to its chemical versatility. bicbiotech.com It can be used to generate libraries of compounds for screening against various biological targets. One area of interest is the development of novel cannabinoid receptor ligands. The cannabinoid receptors, CB1 and CB2, are important drug targets, and researchers are actively synthesizing new ligands with high affinity and selectivity. researchgate.netnih.govnih.gov While specific examples of the direct use of this compound in the synthesis of currently known cannabinoid ligands are not prevalent in the literature, its structure provides a scaffold that can be elaborated to mimic the structures of known ligands or to explore new chemical space in the search for novel modulators of the cannabinoid system. The synthesis of anandamide (B1667382) derivatives and substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides are examples of the types of structures that are being explored in this area. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. The information gleaned from SAR studies is crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. This compound provides a convenient starting point for generating a series of related compounds for such studies. By modifying the furan ring, the keto-ester chain, or by introducing new functional groups, chemists can systematically probe the structural requirements for a desired biological effect.

Investigation of Furan Ring Bioisosterism in Drug Design

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.govu-tokyo.ac.jp The furan ring is considered a classical bioisostere of other aromatic rings such as benzene, thiophene, and pyridine (B92270). researchgate.net This means that in a drug molecule, a furan ring can sometimes be substituted for one of these other rings without a significant loss of biological activity, but with potential improvements in other properties like metabolism or solubility.

The furan ring in derivatives of this compound can, therefore, be viewed as a bioisosteric replacement for other aromatic systems. This allows medicinal chemists to explore a wider range of chemical structures and to fine-tune the properties of a lead compound. The thoughtful application of bioisosterism can lead to the discovery of drugs with enhanced therapeutic potential. nih.gov

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-(2-furyl)-3-oxopropanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via Claisen condensation or esterification. A common method involves reacting 3-(2-furyl)-3-oxopropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Key parameters include temperature (reflux conditions, ~78°C), solvent choice (e.g., anhydrous ethanol), and molar ratios (acid:ethanol ≈ 1:2). Yield optimization may require inert atmospheres (N₂) to prevent oxidation of the furan ring . Post-synthesis, purification via flash chromatography (petroleum ether:ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the furan ring protons (δ 6.3–7.4 ppm) and ester carbonyl (δ ~170 ppm). The β-keto ester moiety shows characteristic splitting patterns .
  • IR Spectroscopy : Peaks at ~1710 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (β-keto C=O) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular formula (C₉H₁₀O₄), with fragmentation patterns indicating loss of the ethoxy group (m/z 123) .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the ester group or oxidation of the furan ring. Purity (>98%) is critical for reproducibility in biological assays .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Flash chromatography (silica gel, ethyl acetate/petroleum ether gradient) effectively separates the product from byproducts like unreacted acid or ethanol. Recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals .

Advanced Research Questions

Q. What is the mechanistic role of this compound in multicomponent reactions (MCRs)?

The β-keto ester acts as a Michael acceptor in MCRs, enabling nucleophilic additions. For example, in Biginelli reactions, it forms dihydropyrimidinones via acid-catalyzed cyclocondensation with aldehydes and urea. The furan ring’s electron-rich nature stabilizes transition states, accelerating reaction rates .

Q. How do structural modifications of the furan ring impact bioactivity?

Substituting the furan ring with halogens (e.g., bromine) or electron-withdrawing groups (e.g., nitro) alters lipophilicity and binding affinity. For instance:

SubstituentLogPIC₅₀ (μM)*
2-Furyl1.245.8
5-Bromo-2-furyl1.828.3
*Data from enzyme inhibition assays (e.g., acetylcholinesterase) .

Q. How can contradictions in reported reaction outcomes be resolved?

Discrepancies in yields or selectivity often arise from trace moisture (hydrolyzing the ester) or metal impurities (catalyzing side reactions). Systematic optimization using design of experiments (DoE) or in-situ monitoring (e.g., FTIR) identifies critical variables .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

  • Prodrug design : Replace the ethyl ester with a tert-butyl ester to enhance membrane permeability .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve solubility and target specificity .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Matrix effects (e.g., protein binding) interfere with LC-MS/MS quantification. Mitigation strategies include:

  • Sample preparation : Solid-phase extraction (C18 cartridges) with deuterated internal standards .
  • Chromatography : Use polar-embedded stationary phases (e.g., HILIC) to resolve the compound from endogenous metabolites .

Methodological Guidelines

  • Synthesis Optimization : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent .
  • Biological Assays : Pre-screen for furan ring cytotoxicity (e.g., MTT assays on HEK293 cells) before in vivo studies .
  • Data Reproducibility : Report detailed characterization data (e.g., NMR integration ratios, HPLC gradients) following ICH Q2(R1) guidelines .

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Ethyl 3-(2-furyl)-3-oxopropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.